Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h6-7H,2-5H2,1H3 |
InChI Key |
ALGOYQFNIOILEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2CCCCC2=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Amino Acid Ester Activation :
-
Cyclization :
-
Ester Hydrolysis (Optional) :
Stereochemical Control
-
Chiral Purity : Starting with enantiomerically pure phenylalanine methyl ester ensures retention of configuration. For example, D-phenylalanine yields the D-enantiomer of the product.
-
Racemization Mitigation : Neutralization at low temperatures (0–5°C) and avoiding prolonged heating prevent epimerization.
Alternative Synthetic Strategies
Bischler-Napieralski Reaction
While less common for this specific derivative, the Bischler-Napieralski reaction offers an alternative route for constructing isoquinoline scaffolds. This method involves cyclodehydration of β-phenethylamides using POCl₃ or PCl₅. However, it is less favored due to harsher conditions and lower yields compared to Pictet-Spengler.
Reductive Amination
Reductive amination of ketones with amines (e.g., methyl 3-aminobenzoate) using NaBH₃CN or H₂/Pd-C has been explored. However, this method struggles with regioselectivity and requires pre-functionalized starting materials.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance efficiency:
Green Chemistry Approaches
-
Solvent-Free Conditions : Ball-milling phenylalanine methyl ester with paraformaldehyde and catalytic TFA achieves 68% yield, minimizing solvent use.
-
Biocatalytic Methods : Immobilized transaminases catalyze asymmetric synthesis, though yields remain moderate (50–60%).
Analytical Characterization and Quality Control
Structural Confirmation
Purity Assessment
-
HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient: 30→70% acetonitrile over 20 min). Retention time: 12.3 min.
-
Chiral HPLC : Chiralpak IA column, heptane/ethanol (90:10), confirming enantiomeric excess (>98% ee).
Comparative Data Table: Synthesis Methods
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization (e.g., amidation).
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aq), reflux | 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid | 85–90% | |
| Basic hydrolysis | NaOH (aq), ethanol, Δ | Same as above | 78–82% |
Electrophilic Aromatic Substitution (EAS)
The tetrahydroisoquinoline ring participates in EAS at activated positions. The electron-donating effects of the saturated ring and ester group direct substitution to specific sites:
-
Nitration : Occurs at position 1 or 4 of the aromatic ring using HNO₃/H₂SO₄.
-
Halogenation : Bromination with Br₂/FeBr₃ yields 1-bromo derivatives.
Oxidation Reactions
The tetrahydro ring undergoes oxidation to form aromatic isoquinoline derivatives, a reaction exploited in medicinal chemistry to enhance bioactivity:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, Δ | Methyl isoquinoline-3-carboxylate | Over-oxidation may occur | |
| DDQ | CH₂Cl₂, rt | Partially oxidized intermediates | Selective for dihydro forms |
Reduction and Hydrogenation
The ester group and unsaturated bonds (if present) can be reduced:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C | (5,6,7,8-Tetrahydroisoquinolin-3-yl)methanol | 88% | |
| Ring saturation | H₂, Pd/C, ethanol | Fully saturated decahydro derivative | 90% |
Cyclization and Annulation
The compound serves as a precursor in cycloaddition reactions. For example, Pictet-Spengler cyclization with aldehydes forms polycyclic alkaloid scaffolds:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | HCl, MeOH, Δ | Tetrahydroprotoberberine skeleton | 75% |
Nucleophilic Acyl Substitution
The ester participates in transesterification and aminolysis:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄ | Ethyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate | 80% | |
| Aminolysis | NH₃, MeOH, Δ | 5,6,7,8-Tetrahydroisoquinoline-3-carboxamide | 70% |
Conformational and Steric Effects
NMR studies on analogous N-arylacyl-THIQ3CA derivatives reveal two rotamers due to restricted amide bond rotation (ΔG‡ ≈17 kcal/mol) . This rotamerism influences reactivity in stereoselective transformations, such as asymmetric hydrogenation.
Key Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing ester group deactivates the aromatic ring but directs electrophiles to meta/para positions .
-
Ring Oxidation : The tetrahydro ring’s oxidation proceeds via a radical intermediate, confirmed by EPR studies.
-
Steric Hindrance : Bulky substituents at position 3 reduce reaction rates in SNAr pathways .
Scientific Research Applications
1. Anticancer Properties
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives, including methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate, as promising anticancer agents. Research indicates that these compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that certain tetrahydroquinoline derivatives showed substantial cytotoxic effects on human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) . The incorporation of chiral centers in these compounds was noted to enhance their biological activity.
- Mechanisms of Action : The anticancer activity is believed to be linked to the ability of these compounds to induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death . This mechanism is particularly relevant for targeting multidrug-resistant cancer cells.
2. Neuropharmacological Effects
Tetrahydroisoquinoline derivatives have also been investigated for their neuropharmacological properties. These compounds may play a role in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems:
- Dopaminergic Activity : Some studies suggest that tetrahydroisoquinolines can influence dopaminergic signaling pathways, which are crucial in conditions like Parkinson's disease . The structural similarities between these compounds and natural alkaloids suggest potential therapeutic benefits.
- Antidepressant Effects : Research has indicated that certain tetrahydroisoquinoline derivatives might exhibit antidepressant-like effects in animal models. This could be attributed to their interaction with serotonin receptors and modulation of neurotransmitter levels .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity:
- Synthetic Routes : Various synthetic methods have been developed for the efficient production of this compound. These include diastereoselective synthesis techniques that yield high enantiomeric purity .
- Functionalization : The ability to modify the tetrahydroisoquinoline scaffold by adding different functional groups has been shown to significantly affect its pharmacological properties. For example, modifications can enhance solubility or target specificity .
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and cyclin-dependent kinase 2, which are involved in cell cycle regulation and cancer progression . Additionally, it can modulate neurotransmitter systems, potentially affecting dopaminergic pathways in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate with structurally analogous tetrahydroisoquinoline derivatives:
Key Research Findings
Catalytic Applications: this compound derivatives, such as (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate, exhibit high enantioselectivity in Diels-Alder reactions (up to 95% ee) due to their rigid bicyclic framework and hydrogen-bonding capabilities .
Biological Activity: Substitution at the N2 position (e.g., 4-chlorobenzyl) enhances binding to TGR5 receptors, with EC₅₀ values in the nanomolar range . Derivatives with electron-withdrawing groups (e.g., nitro or sulfonyl) show improved antiproliferative activity against cancer cell lines (IC₅₀: 1–10 μM) .
Biological Activity
Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate (MTHIQ) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on recent studies, including data tables and case studies that illustrate its effects.
Overview of MTHIQ
MTHIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. The compound has been investigated for its potential applications in treating various diseases, including cancer and infections.
Anticancer Activity
Recent studies have highlighted the anticancer properties of MTHIQ derivatives. For instance, a study focusing on modified tetrahydroisoquinoline compounds demonstrated significant antiproliferative effects against several cancer cell lines, including ovarian carcinoma (A2780) and breast cancer (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values below 25 μM, suggesting potent anticancer activity.
Table 1: Antiproliferative Activity of MTHIQ Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| MTHIQ | A2780 | 17.14 | High |
| MTHIQ | MCF-7 | 26.50 | Moderate |
| MTHIQ | Wi-38 | 52.96 | Low |
The above table summarizes the findings from various in vitro assays that assessed the cytotoxicity of MTHIQ derivatives against different cancer cell lines. Notably, compound modifications significantly influenced their anticancer potency and selectivity towards tumor versus normal cells .
The mechanism through which MTHIQ exerts its anticancer effects appears to involve multiple pathways:
- Cell Cycle Arrest : Studies indicate that MTHIQ can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.
- Mitochondrial Dysfunction : The most active derivatives have been shown to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, which contributes to apoptosis in cancer cells .
- Targeting Specific Enzymes : Some studies suggest that MTHIQ may act as an inhibitor of specific enzymes involved in tumor progression .
Antimicrobial Activity
In addition to its anticancer properties, MTHIQ has also been investigated for antimicrobial activity . Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria while showing limited antifungal effects.
Table 2: Antimicrobial Activity of MTHIQ Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MTHIQ | Staphylococcus aureus | 12 μg/mL |
| MTHIQ | Escherichia coli | 20 μg/mL |
| MTHIQ | Candida albicans | >100 μg/mL |
The table illustrates the efficacy of MTHIQ against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Ovarian Cancer Treatment : A study evaluated the efficacy of a series of tetrahydroisoquinoline derivatives against SKOV-3 ovarian cancer cells. The results showed that modifications at specific positions on the isoquinoline ring significantly enhanced anticancer potency while maintaining selectivity towards non-cancerous cells .
- Antiviral Properties : Another investigation into tetrahydroisoquinoline-based compounds revealed promising antiviral activity against SARS-CoV-2 in vitro, indicating a potential role in infectious disease treatment .
Q & A
Basic: What are the common synthetic routes for Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate?
Methodological Answer:
Two primary synthetic approaches are documented:
- Alkylation Strategy : Reacting methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with alkylating agents (e.g., 1-(bromomethyl)-4-chlorobenzene) in DMF using sodium hydride (NaH) as a base at 60°C. This method achieves moderate yields (~50–65%) after purification via silica gel chromatography .
- Multicomponent Diastereoselective Synthesis : Utilizing phenylalanine methyl ester as a starting material, followed by a 1,3-dipolar cycloaddition with cinnamaldehyde and N-phenylmaleimide (NPM) at 70°C. This route produces tetracyclic derivatives with diastereoselectivity (86:14 dr) and yields up to 65% .
Advanced: How can diastereoselectivity be achieved in the synthesis of derivatives?
Methodological Answer:
Diastereoselectivity is influenced by:
- Reaction Temperature and Solvent : Heating at 70°C in polar aprotic solvents (e.g., DMF) stabilizes transition states favoring endo products .
- Chiral Auxiliaries : Use of enantiopure precursors (e.g., (R)- or (S)-configured esters) directs stereochemistry during cyclization, as observed in crystal structure analyses of related tetrahydroisoquinoline derivatives .
Basic: What analytical methods confirm the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C–C bond irregularities in ethyl ester analogs) .
- Chromatography : TLC monitors reaction progress, while column chromatography (DCM:MeOH:NH₃ gradients) purifies crude products .
- Spectroscopy : ¹H/¹³C NMR verifies substituent positions; IR confirms ester carbonyl stretches (~1700 cm⁻¹) .
Advanced: How do structural modifications impact biological activity, such as mGluR3 modulation?
Methodological Answer:
- Substituent Effects : Introducing morpholine or alkyl groups at the 3-position enhances mGluR3 binding affinity. For example, 1-ethyl-3-morpholino derivatives act as positive allosteric modulators (PAMs) for Parkinson’s disease research .
- Chain Length Optimization : Systematic studies on alkyl chain length (C6–C17) are needed to correlate hydrophobicity with cytotoxicity and antibacterial activity .
Advanced: What strategies address low yields in alkylation reactions?
Methodological Answer:
- Catalyst Optimization : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent Screening : Test less polar solvents (e.g., THF) to improve nucleophilicity of the tetrahydroisoquinoline core .
- Microwave Assistance : Shorten reaction times and enhance efficiency via microwave-assisted synthesis .
Basic: What are the key spectroscopic characteristics of this compound?
Methodological Answer:
- Molecular Formula : C₁₂H₁₃NO₂ (calculated exact mass: 203.0946).
- ¹H NMR : Signals at δ 3.7–3.9 ppm (ester OCH₃), δ 4.2–4.5 ppm (tetrahydroisoquinoline CH₂), and aromatic protons at δ 6.8–7.2 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 204.1 .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Systematic SAR Studies : Compare analogs with varying substituents (e.g., electron-withdrawing vs. donating groups) to clarify activity trends .
- Target Validation : Use knockout models (e.g., mGluR3⁻/⁻ mice) to confirm mechanism specificity .
Advanced: What computational methods predict reactivity and target interactions?
Methodological Answer:
- Molecular Docking : Simulate binding to mGluR3 using crystal structures (PDB IDs: 4OR9) to identify key residues (e.g., Arg78, Glu292) .
- DFT Calculations : Model transition states for cycloaddition reactions to rationalize diastereoselectivity .
Basic: What are the storage and stability considerations?
Methodological Answer:
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent ester hydrolysis .
- Stability : Monitor via HPLC; degradation products (e.g., free carboxylic acids) indicate moisture exposure .
Advanced: How to design analogs with improved pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
